(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a chloro and methoxy substituent on the phenyl ring, a cyano group, and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, 3-hydroxybenzaldehyde, and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 3-hydroxybenzaldehyde and malononitrile in the presence of a base to form the intermediate 2-cyano-3-(3-hydroxyphenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 3-chloro-4-methoxyaniline under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it a candidate for drug development.
Medicine
Pharmacological Studies: Investigated for potential therapeutic effects in various diseases.
Drug Design: Used as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways involved in disease processes or biological functions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-Chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group.
(Z)-N-(4-Methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide: Lacks the chloro group.
(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Hydroxy group is on a different position.
Uniqueness
Functional Groups: The combination
Properties
IUPAC Name |
(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-6-5-13(9-15(16)18)20-17(22)12(10-19)7-11-3-2-4-14(21)8-11/h2-9,21H,1H3,(H,20,22)/b12-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLWWCFKSKWHC-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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